N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide
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Overview
Description
N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylpiperidine moiety linked to a chloropyridine carboxamide group. The compound’s distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzylpiperidine intermediate. One common method involves the reaction of 4-piperidone with benzyl chloride to form 1-benzyl-4-piperidone. This intermediate is then reduced to 1-benzylpiperidine using a suitable reducing agent such as sodium borohydride.
The next step involves the introduction of the chloropyridine carboxamide group. This can be achieved by reacting 1-benzylpiperidine with 2-chloropyridine-4-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to alter the compound’s structure.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a tool for studying biological processes and interactions, particularly in the context of receptor binding and enzyme inhibition.
Medicine: The compound has potential therapeutic applications, including as a candidate for drug development targeting neurological disorders and other diseases.
Industry: It is utilized in the development of new materials and chemical products, including pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, while the chloropyridine carboxamide group can modulate enzyme activity. These interactions can lead to various biological effects, including inhibition of acetylcholinesterase, which is relevant for the treatment of neurological disorders .
Comparison with Similar Compounds
N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide can be compared with other similar compounds, such as:
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine: Another compound with a benzylpiperidine core, used in various research applications.
Fentanyl analogues: Compounds like N-(1-benzylpiperidin-4-yl)-N-phenylpropionamide, which have potent analgesic properties but differ significantly in their pharmacological profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c20-18-12-17(6-9-21-18)19(24)22-13-15-7-10-23(11-8-15)14-16-4-2-1-3-5-16/h1-6,9,12,15H,7-8,10-11,13-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURZCVJWRXUMGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=NC=C2)Cl)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.